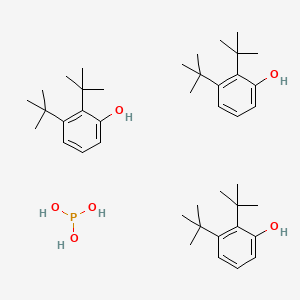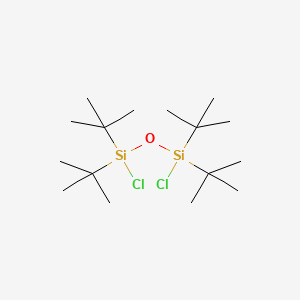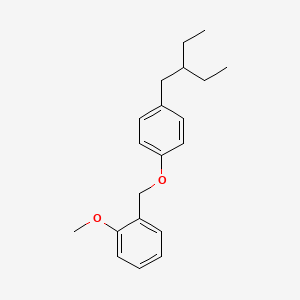
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a phenoxy group, an ethylbutyl chain, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the phenoxy group and its subsequent attachment to the benzene ring. The ethylbutyl chain is introduced through alkylation reactions, and the methoxy group is added via methylation. Common reagents used in these reactions include alkyl halides, phenols, and methylating agents such as dimethyl sulfate or methyl iodide. Reaction conditions often involve the use of catalysts like Lewis acids and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and methoxy groups may play a role in binding to these targets, while the ethylbutyl chain can influence the compound’s solubility and bioavailability. Pathways involved in its action may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-ethyl-2,4-dimethyl-
- Benzene, 1-ethyl-2-methyl-
- Benzene, 1-ethoxy-4-methyl-
Uniqueness
Benzene, 1-((4-(2-ethylbutyl)phenoxy)methyl)-2-methoxy- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of both a phenoxy group and a methoxy group on the benzene ring, along with the ethylbutyl chain, differentiates it from other similar compounds and may result in unique reactivity and interactions.
Propriétés
Numéro CAS |
125796-84-1 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)-4-[(2-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C20H26O2/c1-4-16(5-2)14-17-10-12-19(13-11-17)22-15-18-8-6-7-9-20(18)21-3/h6-13,16H,4-5,14-15H2,1-3H3 |
Clé InChI |
LUTAGZDFHRQXGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

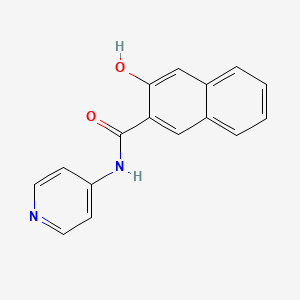

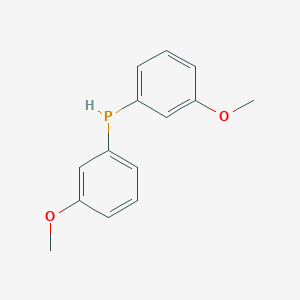

![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
